Cas no 2580253-27-4 (3-{(benzyloxy)carbonylamino}thieno3,2-bpyridine-2-carboxylic acid)

3-{(benzyloxy)carbonylamino}thieno3,2-bpyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2580253-27-4
- EN300-27724184
- 3-{[(benzyloxy)carbonyl]amino}thieno[3,2-b]pyridine-2-carboxylic acid
- 3-{(benzyloxy)carbonylamino}thieno3,2-bpyridine-2-carboxylic acid
-
- インチ: 1S/C16H12N2O4S/c19-15(20)14-13(12-11(23-14)7-4-8-17-12)18-16(21)22-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,18,21)(H,19,20)
- InChIKey: SDUADZYWXRUZRA-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=C(C2=C1C=CC=N2)NC(=O)OCC1C=CC=CC=1
計算された属性
- 精确分子量: 328.05177804g/mol
- 同位素质量: 328.05177804g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 442
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 117Ų
3-{(benzyloxy)carbonylamino}thieno3,2-bpyridine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27724184-0.1g |
3-{[(benzyloxy)carbonyl]amino}thieno[3,2-b]pyridine-2-carboxylic acid |
2580253-27-4 | 95.0% | 0.1g |
$943.0 | 2025-03-20 | |
Enamine | EN300-27724184-5.0g |
3-{[(benzyloxy)carbonyl]amino}thieno[3,2-b]pyridine-2-carboxylic acid |
2580253-27-4 | 95.0% | 5.0g |
$3105.0 | 2025-03-20 | |
Enamine | EN300-27724184-2.5g |
3-{[(benzyloxy)carbonyl]amino}thieno[3,2-b]pyridine-2-carboxylic acid |
2580253-27-4 | 95.0% | 2.5g |
$2100.0 | 2025-03-20 | |
Enamine | EN300-27724184-1.0g |
3-{[(benzyloxy)carbonyl]amino}thieno[3,2-b]pyridine-2-carboxylic acid |
2580253-27-4 | 95.0% | 1.0g |
$1070.0 | 2025-03-20 | |
Enamine | EN300-27724184-10.0g |
3-{[(benzyloxy)carbonyl]amino}thieno[3,2-b]pyridine-2-carboxylic acid |
2580253-27-4 | 95.0% | 10.0g |
$4606.0 | 2025-03-20 | |
Enamine | EN300-27724184-0.25g |
3-{[(benzyloxy)carbonyl]amino}thieno[3,2-b]pyridine-2-carboxylic acid |
2580253-27-4 | 95.0% | 0.25g |
$985.0 | 2025-03-20 | |
Enamine | EN300-27724184-0.5g |
3-{[(benzyloxy)carbonyl]amino}thieno[3,2-b]pyridine-2-carboxylic acid |
2580253-27-4 | 95.0% | 0.5g |
$1027.0 | 2025-03-20 | |
Enamine | EN300-27724184-10g |
3-{[(benzyloxy)carbonyl]amino}thieno[3,2-b]pyridine-2-carboxylic acid |
2580253-27-4 | 10g |
$4606.0 | 2023-09-10 | ||
Enamine | EN300-27724184-5g |
3-{[(benzyloxy)carbonyl]amino}thieno[3,2-b]pyridine-2-carboxylic acid |
2580253-27-4 | 5g |
$3105.0 | 2023-09-10 | ||
Enamine | EN300-27724184-0.05g |
3-{[(benzyloxy)carbonyl]amino}thieno[3,2-b]pyridine-2-carboxylic acid |
2580253-27-4 | 95.0% | 0.05g |
$900.0 | 2025-03-20 |
3-{(benzyloxy)carbonylamino}thieno3,2-bpyridine-2-carboxylic acid 関連文献
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
3-{(benzyloxy)carbonylamino}thieno3,2-bpyridine-2-carboxylic acidに関する追加情報
Introduction to 3-{(benzyloxy)carbonylamino}thieno[3,2-b]pyridine-2-carboxylic Acid (CAS No. 2580253-27-4)
3-{(benzyloxy)carbonylamino}thieno[3,2-b]pyridine-2-carboxylic acid (CAS No. 2580253-27-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thienopyridine core and a benzyloxycarbonyl-amino functional group. These characteristics endow the molecule with potential therapeutic applications, particularly in the areas of cancer treatment and inflammatory diseases.
The thienopyridine scaffold is a well-known motif in medicinal chemistry, often associated with antiplatelet agents such as clopidogrel. However, the addition of the (benzyloxy)carbonylamino group to the thienopyridine core introduces new functionalities that can modulate biological activities and pharmacological properties. Recent studies have shown that this compound exhibits potent antiproliferative effects on various cancer cell lines, making it a promising candidate for further drug development.
In terms of its chemical structure, 3-{(benzyloxy)carbonylamino}thieno[3,2-b]pyridine-2-carboxylic acid is synthesized through a multi-step process involving the coupling of a thienopyridine derivative with an appropriate amine and subsequent esterification. The synthesis route is optimized to ensure high yields and purity, which are crucial for preclinical and clinical evaluations. The compound's stability under various conditions, such as pH and temperature, has also been extensively studied to ensure its suitability for pharmaceutical formulations.
One of the key areas of research for this compound is its mechanism of action. Preliminary studies suggest that 3-{(benzyloxy)carbonylamino}thieno[3,2-b]pyridine-2-carboxylic acid may target multiple signaling pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit the activation of kinases such as AKT and ERK, which are known to play critical roles in cancer progression. Additionally, the compound exhibits anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
The pharmacokinetic profile of 3-{(benzyloxy)carbonylamino}thieno[3,2-b]pyridine-2-carboxylic acid has been evaluated in preclinical models. Results indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It demonstrates good oral bioavailability and a reasonable half-life, which are essential for effective drug delivery. Furthermore, toxicity studies have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
Clinical trials are currently underway to assess the safety and efficacy of 3-{(benzyloxy)carbonylamino}thieno[3,2-b]pyridine-2-carboxylic acid in human subjects. Early-phase trials have focused on patients with advanced solid tumors who have exhausted standard treatment options. Preliminary data from these trials are encouraging, with several patients showing partial responses or stable disease. These findings underscore the potential of this compound as a novel therapeutic agent for cancer treatment.
In addition to its antiproliferative and anti-inflammatory activities, 3-{(benzyloxy)carbonylamino}thieno[3,2-b]pyridine-2-carboxylic acid has also been investigated for its potential use in other therapeutic areas. For example, recent studies have explored its effects on neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preliminary results suggest that the compound may have neuroprotective properties by reducing oxidative stress and preventing neuronal cell death.
The development of 3-{(benzyloxy)carbonylamino}thieno[3,2-b]pyridine-2-carboxylic acid highlights the importance of interdisciplinary collaboration in drug discovery and development. Chemists, biologists, pharmacologists, and clinicians work together to optimize the compound's structure-activity relationship (SAR), improve its pharmacological profile, and evaluate its therapeutic potential in various disease models. This collaborative approach ensures that the compound is thoroughly characterized and validated before advancing to clinical trials.
In conclusion, 3-{(benzyloxy)carbonylamino}thieno[3,2-b]pyridine-2-carboxylic acid (CAS No. 2580253-27-4) represents a promising lead compound with diverse therapeutic applications. Its unique chemical structure and multifaceted biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical benefits, this compound holds significant promise for improving patient outcomes in various diseases.
2580253-27-4 (3-{(benzyloxy)carbonylamino}thieno3,2-bpyridine-2-carboxylic acid) Related Products
- 669701-31-9(5-(1-Adamantyl)-2-methyl-3-furoic acid)
- 1361680-47-8(4-(2,5-Dichlorophenyl)-2,3-difluoropyridine)
- 926032-07-7(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide)
- 1334148-93-4(2-(2,2-difluoroethenyl)oxy-1-(4-fluorophenyl)ethan-1-one)
- 2229190-16-1(2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)
- 888447-90-3(3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide)
- 2097950-73-5(1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole)
- 1698003-92-7(3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)
- 2097969-97-4(N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride)
- 1806644-25-6(Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate)




